2,3,3,4,4-Pentamethylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,4,4-Pentamethylpentan-2-ol is an organic compound with the molecular formula C10H22O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure, which includes five methyl groups attached to a pentane backbone. The molecular weight of this compound is 158.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4-Pentamethylpentan-2-ol typically involves the reaction of 2-pentanone with methyllithium. The reaction proceeds as follows:
Starting Material: 2-Pentanone (CAS#865-66-7)
Reagent: Methyllithium (CAS#917-54-4)
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the decomposition of methyllithium. The temperature is maintained at low levels to control the reaction rate and avoid side reactions.
The reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using distillation or recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,3,3,4,4-Pentamethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3,3,4,4-Pentamethylpentan-2-one.
Reduction: Formation of 2,3,3,4,4-Pentamethylpentane.
Substitution: Formation of 2,3,3,4,4-Pentamethylpentyl halides.
Scientific Research Applications
2,3,3,4,4-Pentamethylpentan-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Mechanism of Action
The mechanism of action of 2,3,3,4,4-Pentamethylpentan-2-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile, participating in various chemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylpentan-3-ol: Similar structure but with different positioning of methyl groups.
2,3,3,4,4-Pentamethylpentane: Lacks the hydroxyl group, making it less reactive.
1,1,2,2,3,3-Hexamethylbutan-1-ol: Different carbon backbone and positioning of hydroxyl group.
Uniqueness
2,3,3,4,4-Pentamethylpentan-2-ol is unique due to its specific arrangement of methyl groups and the presence of a tertiary hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
5857-70-5 |
---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,3,3,4,4-pentamethylpentan-2-ol |
InChI |
InChI=1S/C10H22O/c1-8(2,3)9(4,5)10(6,7)11/h11H,1-7H3 |
InChI Key |
VZAMNCZWPKAWPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.